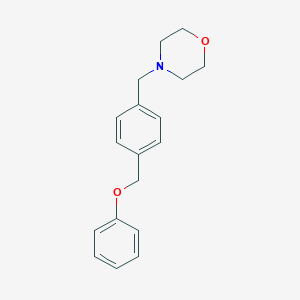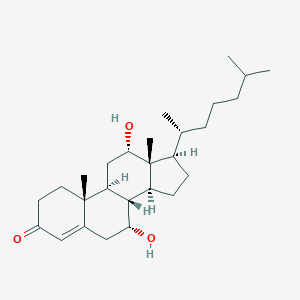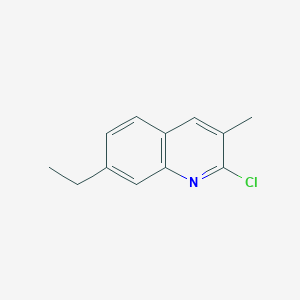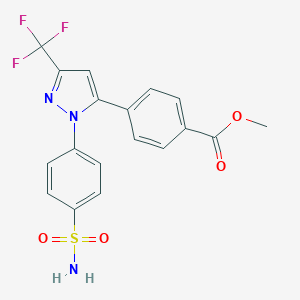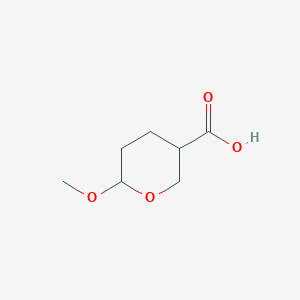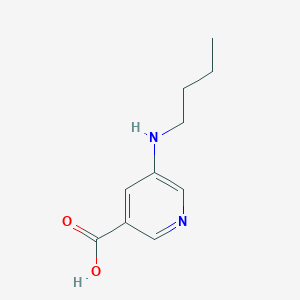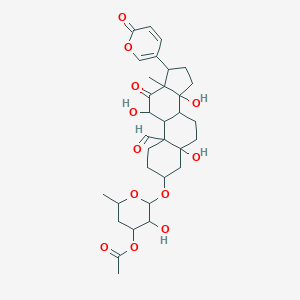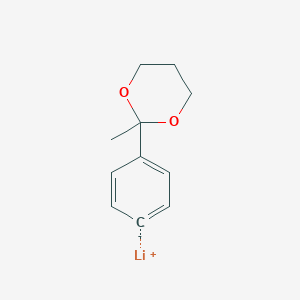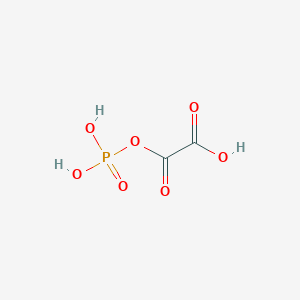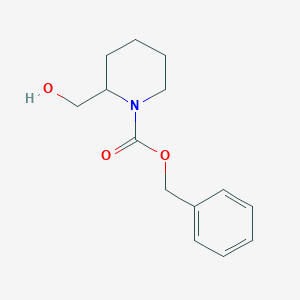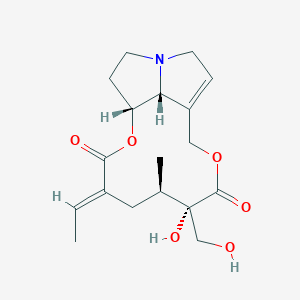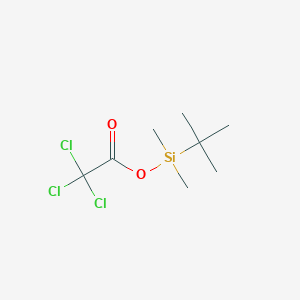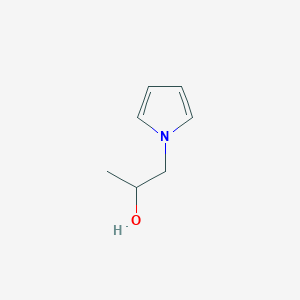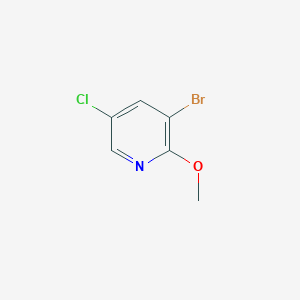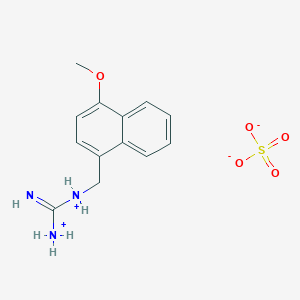
(4-Methoxy-1-naphthalenemethyl)guanidine sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methoxy-1-naphthalenemethyl)guanidine sulfate, commonly known as MNNG, is a chemical compound that has been widely used in scientific research due to its ability to induce mutations in DNA. MNNG is a mutagenic agent that has been used to study the mechanisms of mutagenesis and carcinogenesis in various organisms.
作用機序
MNNG induces mutations in DNA by alkylating the purine bases, primarily guanine. The alkylation of guanine leads to the formation of O6-methylguanine, which mispairs with thymine during DNA replication, leading to a mutation. The mispairing of O6-methylguanine with thymine is the primary mechanism by which MNNG induces mutations in DNA.
生化学的および生理学的効果
MNNG has been shown to induce a wide range of biochemical and physiological effects in various organisms. In bacteria, MNNG induces the SOS response, which is a DNA damage response that leads to the induction of DNA repair genes. In mammalian cells, MNNG induces apoptosis, which is a programmed cell death response that is triggered by DNA damage.
実験室実験の利点と制限
MNNG is a valuable tool for studying the mechanisms of mutagenesis and carcinogenesis in various organisms. Its ability to induce mutations in DNA allows researchers to study the effects of DNA damage on gene expression and protein synthesis. However, MNNG has some limitations for lab experiments. Its mutagenic activity can be difficult to control, and its effects on cells can be variable depending on the concentration and duration of exposure.
将来の方向性
There are several future directions for research on MNNG. One area of research is the development of new methods for controlling its mutagenic activity. Another area of research is the study of the long-term effects of MNNG exposure on organisms, including the potential for carcinogenesis. Additionally, MNNG could be used in combination with other mutagenic agents to study the effects of multiple DNA damage events on cells.
合成法
MNNG is synthesized by the reaction of 4-methoxy-1-naphthalenemethyl chloride with guanidine sulfate. The reaction is carried out in anhydrous ethanol at room temperature for several hours. The resulting product is then purified by recrystallization from water.
科学的研究の応用
MNNG has been widely used in scientific research to induce mutations in DNA. It has been used to study the mechanisms of mutagenesis and carcinogenesis in various organisms, including bacteria, yeast, and mammalian cells. MNNG has also been used to study the effects of DNA damage on gene expression and protein synthesis.
特性
CAS番号 |
101517-09-3 |
|---|---|
製品名 |
(4-Methoxy-1-naphthalenemethyl)guanidine sulfate |
分子式 |
C13H17N3O5S |
分子量 |
327.36 g/mol |
IUPAC名 |
[amino(azaniumylidene)methyl]-[(4-methoxynaphthalen-1-yl)methyl]azanium;sulfate |
InChI |
InChI=1S/C13H15N3O.H2O4S/c1-17-12-7-6-9(8-16-13(14)15)10-4-2-3-5-11(10)12;1-5(2,3)4/h2-7H,8H2,1H3,(H4,14,15,16);(H2,1,2,3,4) |
InChIキー |
UTKYHUMQCYYUGO-UHFFFAOYSA-N |
異性体SMILES |
COC1=CC=C(C2=CC=CC=C21)C[NH2+]C(=N)[NH3+].[O-]S(=O)(=O)[O-] |
SMILES |
COC1=CC=C(C2=CC=CC=C21)C[NH2+]C(=[NH2+])N.[O-]S(=O)(=O)[O-] |
正規SMILES |
COC1=CC=C(C2=CC=CC=C21)C[NH2+]C(=N)[NH3+].[O-]S(=O)(=O)[O-] |
同義語 |
(azaniumylcarbonimidoyl)-[(4-methoxynaphthalen-1-yl)methyl]azanium sul fate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



